molecular formula C8H12S B14454666 8-Thiabicyclo[4.3.0]non-3-ene CAS No. 74601-20-0

8-Thiabicyclo[4.3.0]non-3-ene

Cat. No.: B14454666
CAS No.: 74601-20-0
M. Wt: 140.25 g/mol
InChI Key: ASTZLIXTXJMRFI-UHFFFAOYSA-N
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Description

8-Thiabicyclo[430]non-3-ene is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Thiabicyclo[4.3.0]non-3-ene typically involves the reaction of sulfur-containing precursors with suitable dienes. One common method is the Diels-Alder reaction, where a diene reacts with a sulfur-containing dienophile under controlled conditions to form the bicyclic structure . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Thiabicyclo[4.3.0]non-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Thiabicyclo[4.3.0]non-3-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Thiabicyclo[4.3.0]non-3-ene involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The pathways involved often include the formation of reactive intermediates, such as sulfoxides or sulfones, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTZLIXTXJMRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996115
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74601-20-0, 74626-69-0
Record name Benzo(c)thiophene, 1,3,3a,4,7,7a-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074601200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC154761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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